A Technical Guide to 1-Fluoro-4-(trifluoromethoxy)benzene: A Privileged Building Block in Modern Chemistry
A Technical Guide to 1-Fluoro-4-(trifluoromethoxy)benzene: A Privileged Building Block in Modern Chemistry
Abstract
This technical guide provides an in-depth exploration of 1-Fluoro-4-(trifluoromethoxy)benzene (CAS No. 352-67-0), a fluorinated aromatic compound of significant interest to researchers in drug discovery, agrochemicals, and materials science. We will dissect the unique physicochemical properties imparted by the synergistic effects of the fluorine and trifluoromethoxy substituents. This document details the compound's spectroscopic signature, outlines robust synthetic strategies, and critically analyzes its reactivity in key chemical transformations, particularly electrophilic aromatic substitution. Through detailed protocols and mechanistic insights, this guide serves as a comprehensive resource for scientists seeking to leverage this versatile building block in their research and development endeavors.
Core Compound Profile: Physicochemical and Spectroscopic Properties
1-Fluoro-4-(trifluoromethoxy)benzene, also known as 4-fluorophenyl trifluoromethyl ether, is a colorless liquid at room temperature.[1][2] Its core value lies in the unique combination of a fluorine atom and a trifluoromethoxy (-OCF₃) group on a benzene ring, a substitution pattern that confers desirable properties for bioactive molecules.
Physicochemical Data
The fundamental properties of 1-Fluoro-4-(trifluoromethoxy)benzene are summarized in the table below, compiled from various chemical suppliers and databases.[2][3][4]
| Property | Value | Source(s) |
| CAS Number | 352-67-0 | [2][4] |
| Molecular Formula | C₇H₄F₄O | [2][3] |
| Molecular Weight | 180.10 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 104-105 °C (at 1013 hPa) | [3] |
| Density | 1.323 g/cm³ | [3] |
| Flash Point | 15 °C | [3] |
| Refractive Index | n20/D 1.39 | [1] |
| Synonyms | 4-Fluorophenyl trifluoromethyl ether, p-(Trifluoromethoxy)fluorobenzene | [2] |
Spectroscopic Signature
Understanding the spectroscopic profile is critical for reaction monitoring and final product characterization. The following data is representative for the compound.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by two multiplets corresponding to the aromatic protons. The protons ortho to the trifluoromethoxy group (and meta to the fluorine) appear around δ 7.16 ppm, while the protons ortho to the fluorine atom (and meta to the trifluoromethoxy group) are observed further downfield around δ 7.62 ppm as a doublet of doublets (J = 8.3, 5.2 Hz).[5]
-
¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR is particularly informative. It shows two distinct signals: a singlet at approximately δ -62.1 ppm corresponding to the three equivalent fluorine atoms of the -OCF₃ group, and a multiplet for the single fluorine atom on the aromatic ring in the range of δ -107.6 to -107.9 ppm.[5] The lack of coupling for the -OCF₃ group is characteristic, while the ring fluorine's multiplet arises from coupling to the nearby protons.
-
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will show distinct signals for the four unique carbons in the aromatic ring, with characteristic splitting patterns due to C-F coupling. The carbon attached to the -OCF₃ group and the carbon attached to the fluorine atom will show large one-bond C-F coupling constants. Long-range C-F couplings will also be observed for the other aromatic carbons, making the spectrum complex but highly diagnostic.[5][6]
The Trifluoromethoxy Group: A Bioisostere of Strategic Importance
The trifluoromethoxy (-OCF₃) group has emerged as a "privileged" moiety in medicinal chemistry, often used to optimize the properties of drug candidates.[7] Its utility stems from a unique blend of electronic and steric properties that differentiate it from more classical substituents like methoxy (-OCH₃) or chloro (-Cl) groups.
Causality of -OCF₃'s Impact: The primary driver of the -OCF₃ group's effects is the intense inductive electron-withdrawing power of the three fluorine atoms. This pull of electron density through the C-O sigma bond has profound consequences:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl portion of the group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life.[8]
-
Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design (Hansch-Leo parameter π ≈ +1.04).[9] This property is crucial for enhancing a molecule's ability to cross cellular membranes and improve oral bioavailability.[10]
-
Modulation of pKa: As a strong electron-withdrawing group, it can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby influencing receptor binding and solubility.
-
Conformational Influence: The O-CF₃ bond tends to adopt a conformation orthogonal to the plane of the aromatic ring. This unique spatial arrangement can influence how a drug candidate fits into a protein's binding pocket, potentially leading to improved affinity and selectivity.[9]
The strategic incorporation of the -OCF₃ group, often via building blocks like 1-fluoro-4-(trifluoromethoxy)benzene, allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.[10]
Synthesis and Manufacturing Considerations
The synthesis of 1-fluoro-4-(trifluoromethoxy)benzene typically starts from a more readily available precursor, 4-fluorophenol. The key transformation is the introduction of the trifluoromethyl group onto the phenolic oxygen. While various reagents exist, a common and effective method involves the use of a trifluoromethylating agent generated from trifluoromethane (CHF₃), a readily available and inexpensive feedstock.
Synthetic Workflow Diagram
The following diagram illustrates a plausible and industrially relevant synthetic pathway.
Caption: Synthetic workflow for 1-Fluoro-4-(trifluoromethoxy)benzene.
Experimental Protocol: Trifluoromethylation of Potassium 4-fluorophenoxide
This protocol is a representative, self-validating procedure. The choice of a strong base like potassium tert-butoxide is to generate the trifluoromethyl anion (CF₃⁻) from trifluoromethane. The subsequent oxidation is necessary to form the reactive trifluoromethylating species.
-
Reactor Setup: A dry, inert-atmosphere pressure reactor equipped with a magnetic stirrer, gas inlet, thermocouple, and pressure gauge is charged with potassium 4-fluorophenoxide (1.0 eq), a suitable copper catalyst (e.g., CuCl₂, 0.1 eq), and a polar aprotic solvent such as DMF or NMP.
-
Inerting: The reactor is sealed and purged several times with dry nitrogen or argon to remove oxygen and moisture, which would otherwise quench the reactive intermediates. This is a critical step for reproducibility.
-
Reagent Addition: The vessel is cooled to 0-5 °C. Potassium tert-butoxide (2.0-3.0 eq) is added as a solid or a solution in THF.
-
Gas Introduction: Trifluoromethane (CHF₃, HFC-23) is carefully introduced into the reactor from a cylinder, pressurizing the vessel to 5-10 bar. The reaction is exothermic and should be monitored closely.
-
Reaction: The mixture is allowed to warm to room temperature and then heated to 60-80 °C. The reaction progress is monitored by withdrawing aliquots (after carefully depressurizing and re-inerting) and analyzing by GC-MS or ¹⁹F NMR. The disappearance of the starting material and the appearance of the product signal at δ -62.1 ppm are key validation markers.
-
Workup: Upon completion, the reactor is cooled, and the pressure is carefully vented. The reaction mixture is quenched with aqueous HCl to neutralize any remaining base.
-
Extraction & Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield the final product.
Chemical Reactivity and Synthetic Utility
The reactivity of the aromatic ring in 1-fluoro-4-(trifluoromethoxy)benzene is governed by the electronic properties of its two substituents. Both the fluorine atom and the trifluoromethoxy group are deactivating towards electrophilic aromatic substitution (EAS) due to their strong inductive electron withdrawal.[11][12] However, they direct incoming electrophiles to different positions.
-
Fluorine (-F): Weakly deactivating, ortho, para-director . The directing effect is due to the ability of fluorine's lone pairs to donate into the ring via resonance, stabilizing the carbocation intermediate (sigma complex) of ortho and para attack.[12][13]
-
Trifluoromethoxy (-OCF₃): Strongly deactivating, meta-director (primarily by induction) but with weak ortho, para-directing character via resonance from the oxygen lone pairs.[11] The powerful inductive effect typically dominates, making it effectively a meta-director in many contexts, though the para-directing resonance effect can be significant.[9]
In 1-fluoro-4-(trifluoromethoxy)benzene, the two substituents are para to each other. An incoming electrophile will therefore be directed to the remaining positions (C2, C3, C5, C6). The fluorine atom at C1 directs ortho (to C2 and C6). The trifluoromethoxy group at C4 directs ortho to itself (to C3 and C5). The positions ortho to the fluorine atom (C2, C6) are generally the most favorable sites for substitution, as the deactivating effect of fluorine is less pronounced than that of the trifluoromethoxy group.
Regioselectivity in Electrophilic Aromatic Substitution
Caption: Regioselectivity in the nitration of 1-Fluoro-4-(trifluoromethoxy)benzene. Note: Generic structures are used to illustrate substitution patterns.
Protocol: Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene
This protocol details a standard nitration, a quintessential EAS reaction. The choice of fuming nitric acid and sulfuric acid creates the highly reactive nitronium ion (NO₂⁺) necessary to overcome the deactivated ring.[14]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 3.0 eq). Cool the flask in an ice-water bath to 0 °C.
-
Nitrating Mixture: Slowly add fuming nitric acid (HNO₃, 1.1 eq) to the sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition. This generates the nitronium ion in situ.
-
Substrate Addition: In a separate flask, dissolve 1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq) in a small amount of sulfuric acid or a chlorinated solvent.
-
Reaction: Add the substrate solution dropwise to the cold nitrating mixture. The reaction is exothermic; careful control of the addition rate is essential to maintain the temperature between 0-5 °C to minimize side product formation.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC or GC, checking for the consumption of the starting material.
-
Quenching: Very slowly and carefully, pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the organic product.
-
Isolation: Filter the solid product or extract the aqueous mixture with a suitable solvent like dichloromethane. Wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to isolate the major product, 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene.
Safety, Handling, and Storage
1-Fluoro-4-(trifluoromethoxy)benzene is a flammable liquid and requires careful handling in a laboratory setting. Users must consult the full Safety Data Sheet (SDS) before use.
-
Hazards:
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Use spark-proof tools and ground all equipment when transferring large quantities.
-
Avoid ingestion, inhalation, and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep in a flammables-designated storage cabinet away from incompatible substances and sources of ignition.
-
Conclusion
1-Fluoro-4-(trifluoromethoxy)benzene is a powerful and versatile chemical intermediate. Its value is derived from the unique physicochemical properties imparted by the trifluoromethoxy group—namely high lipophilicity and metabolic stability—which are highly sought after in the design of modern pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, particularly the regioselectivity of its electrophilic aromatic substitution reactions, is essential for its effective utilization. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently and safely incorporate this valuable building block into their synthetic programs.
References
-
Chem-Impex. 1-Fluoro-3-(trifluoromethoxy)benzene. Available at: [Link]
-
Pharmaffiliates. The Impact of 1-Fluoro-4-(trifluoromethoxy)benzene in Pharmaceutical R&D. Available at: [Link]
-
Chem-Impex. 1-Chloro-4-(trifluoromethoxy)benzene. Available at: [Link]
-
Capot Chemical. Specifications of 1-Fluoro-4-(trifluoromethoxy)benzene. Available at: [Link]
-
Gould, I. R. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education. Available at: [Link]
-
Novás, M., & Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
-
European Patent Office. Preparation of 4-fluorophenols - EP 0188848 A1. Available at: [Link]
-
Tlili, A., & Billard, T. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Accounts of Chemical Research. Available at: [Link]
-
LibreTexts Chemistry. Other Aromatic Substitutions. Available at: [Link]
-
NIH National Center for Biotechnology Information. 19F NMR as a tool in chemical biology. Available at: [Link]
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]
-
Patsnap. Process for the preparation of para-fluorophenol. Available at: [Link]
-
ResearchGate. The Electrophilic Aromatic Substitution of Fluorobenzene. Available at: [Link]
-
University of Rochester. Fluorine NMR. Available at: [Link]
- Google Patents. CN101445431A - Method for preparing fluorophenol.
-
The Royal Society of Chemistry. Supporting Information for: Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent. Available at: [Link]
-
KPU Pressbooks. Directing Effects of the Substituents on EAS. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 1-Fluoro-4-(trifluoromethoxy)benzene | CAS 352-67-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 4. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
